2-(1-Bromoethyl)-3-chloro-5-(trifluoromethyl)pyridine
Overview
Description
2-(1-Bromoethyl)-3-chloro-5-(trifluoromethyl)pyridine is a chemical compound with the following properties:
- Empirical Formula : C<sub>7</sub>H<sub>8</sub>BrN
- Molecular Weight : 266.96 g/mol
- CAS Number : 1122705-37-6
Synthesis Analysis
The synthesis of this compound involves the bromination of 2-ethyl-3-chloro-5-trifluoromethylpyridine. The bromination reaction introduces the bromoethyl group at the 2-position of the pyridine ring.
Molecular Structure Analysis
The molecular structure of 2-(1-Bromoethyl)-3-chloro-5-(trifluoromethyl)pyridine consists of a pyridine ring with the following substituents:
- 1-Bromoethyl group (attached to the 2-position)
- 3-Chloro group
- 5-Trifluoromethyl group
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cross-coupling reactions. For example, it can undergo Suzuki-Miyaura coupling to form more complex molecules.
Physical And Chemical Properties Analysis
- Physical State : Solid
- Solubility : Soluble in organic solvents (e.g., dichloromethane, acetone)
- Melting Point : Varies based on the hydrobromide salt form
- Boiling Point : Not readily available
- Density : Not readily available
Scientific Research Applications
Synthesis and Chemical Applications
- 2-Chloro-5-trifluoromethyl pyridine, closely related to the compound , is primarily used as an intermediate in pharmaceuticals, agrochemicals, and biochemicals, particularly in herbicides. Its synthesis methods and development trends are extensively studied, demonstrating its significance in various chemical applications (Li Zheng-xiong, 2004).
Spectroscopic and Optical Studies 2. The compound has been characterized through Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies help in understanding its molecular structure and properties (H. Vural & M. Kara, 2017).
Applications in Heterocyclic Chemistry 3. The compound serves as an intermediate in the synthesis of pyrazolo[1,5‐a]pyridines, showcasing its utility in creating complex heterocyclic structures, which are important in medicinal chemistry (Stephen N. Greszler & K. Stevens, 2009).
Role in Pesticide Synthesis 4. Derivatives of 2,3-Dichloro-5-trifluoromethyl pyridine, similar to the target compound, are widely used in synthesizing pesticides. This indicates the potential of such compounds in agricultural applications (Lu Xin-xin, 2006).
Reactions and Functionalizations 5. Studies have demonstrated how 3-chloro-2-(trifluoromethyl)pyridine, a related compound, can be converted into various carboxylic acids, showing its versatility in chemical reactions and functionalizations (F. Cottet et al., 2004).
Key Intermediate in Herbicide Synthesis 6. It is a key intermediate in the synthesis of trifloxysulfuron, a highly efficient herbicide, underscoring its importance in developing agricultural chemicals (Zuo Hang-dong, 2010).
Safety And Hazards
- Hazardous Properties : As with any halogenated organic compound, handle with care.
- Toxicity : Limited toxicity data available; avoid inhalation, ingestion, and skin contact.
- Storage : Store in a cool, dry place away from direct sunlight.
- Disposal : Follow local regulations for disposal of hazardous chemicals.
Future Directions
Research on the applications of 2-(1-Bromoethyl)-3-chloro-5-(trifluoromethyl)pyridine should explore its potential as a building block for drug discovery, agrochemical development, or materials science. Investigating its reactivity and biological activity will guide future studies.
Please note that while this analysis provides an overview, detailed studies and experimental data are essential for a comprehensive understanding of this compound’s properties and applications123.
properties
IUPAC Name |
2-[(1S)-1-bromoethyl]-3-chloro-5-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClF3N/c1-4(9)7-6(10)2-5(3-14-7)8(11,12)13/h2-4H,1H3/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIXLOBUTIKNDB-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=N1)C(F)(F)F)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Bromoethyl)-3-chloro-5-(trifluoromethyl)pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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